![molecular formula C8H7BrN2O3S B2895860 2-[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]cyclopropane-1-carboxylic acid CAS No. 1183522-41-9](/img/structure/B2895860.png)
2-[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]cyclopropane-1-carboxylic acid
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Overview
Description
The compound “2-[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]cyclopropane-1-carboxylic acid” is a chemical compound with the molecular formula C8H7BrN2O3S . It has an average mass of 291.122 Da and a mono-isotopic mass of 289.936066 Da . The compound contains a thiazole ring, which is a five-membered heterocycle containing one sulfur and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a thiazole ring, a five-membered heterocycle containing one sulfur and one nitrogen atom . The thiazole ring is part of a larger structure that includes a carbamoyl group attached to a cyclopropane ring, which is further attached to a carboxylic acid group .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have shown significant antimicrobial activity . They have been used in the development of various antimicrobial drugs, including sulfazole, a short-acting sulfa drug .
Antiretroviral Activity
Thiazole derivatives have been used in the development of antiretroviral drugs. For example, ritonavir, a drug used in the treatment of HIV/AIDS, contains a thiazole moiety .
Antifungal Activity
Thiazole derivatives have demonstrated antifungal properties. Abafungin, an antifungal drug, contains a thiazole moiety .
Anticancer Activity
Thiazole derivatives have shown potential in the treatment of cancer. Tiazofurin, a cancer treatment drug, contains a thiazole moiety . Additionally, some 2 6-substituted-3-(pyridin-3-yl)imidazo[2,1-b]thiazole derivatives have shown anticancer activity against human cancer cell lines .
Anti-inflammatory Activity
Thiazole derivatives have demonstrated anti-inflammatory properties. Meloxicam, an anti-inflammatory drug, contains a thiazole moiety .
Antidiabetic Activity
Thiazole derivatives have shown potential in the treatment of diabetes .
Anti-Alzheimer Activity
Thiazole derivatives have shown potential in the treatment of Alzheimer’s disease .
Antihypertensive Activity
Thiazole derivatives have shown potential in the treatment of hypertension .
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to interact with a broad range of biological targets, including enzymes and receptors .
Mode of Action
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biochemical pathways, leading to a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The behavior of molecules containing a thiazole ring in physiological systems can be unpredictable, potentially influenced by various environmental factors .
properties
IUPAC Name |
2-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O3S/c9-5-2-10-8(15-5)11-6(12)3-1-4(3)7(13)14/h2-4H,1H2,(H,13,14)(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCRSOFYJUVLQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)NC2=NC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]cyclopropane-1-carboxylic acid |
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